![molecular formula C18H22N4O5 B12532760 5'-Amino-3'-{[(benzyloxy)carbonyl]amino}-3',5'-dideoxythymidine CAS No. 674781-10-3](/img/structure/B12532760.png)
5'-Amino-3'-{[(benzyloxy)carbonyl]amino}-3',5'-dideoxythymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Amino-3’-{[(benzyloxy)carbonyl]amino}-3’,5’-dideoxythymidine is a synthetic nucleoside analog This compound is characterized by the presence of an amino group at the 5’ position and a benzyloxycarbonyl-protected amino group at the 3’ position of the thymidine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Amino-3’-{[(benzyloxy)carbonyl]amino}-3’,5’-dideoxythymidine typically involves multiple steps:
Protection of the Hydroxyl Groups: The hydroxyl groups of thymidine are protected using silyl or acyl protecting groups.
Introduction of the Amino Group: The 5’ hydroxyl group is converted to an amino group through a series of reactions, including oxidation, reduction, and substitution.
Benzyloxycarbonyl Protection: The amino group at the 3’ position is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5’-Amino-3’-{[(benzyloxy)carbonyl]amino}-3’,5’-dideoxythymidine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amino group.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Free amino derivatives.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
5’-Amino-3’-{[(benzyloxy)carbonyl]amino}-3’,5’-dideoxythymidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mécanisme D'action
The mechanism of action of 5’-Amino-3’-{[(benzyloxy)carbonyl]amino}-3’,5’-dideoxythymidine involves its incorporation into DNA or RNA strands during replication or transcription. This incorporation can lead to chain termination or the introduction of mutations, thereby inhibiting the growth of viruses or cancer cells. The molecular targets include DNA polymerases and reverse transcriptases.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5’-Amino-3’-{[(benzyloxy)carbonyl]amino}pentanoic acid
- 5’-Amino-3’-{[(benzyloxy)carbonyl]amino}butanoic acid
Uniqueness
5’-Amino-3’-{[(benzyloxy)carbonyl]amino}-3’,5’-dideoxythymidine is unique due to its specific structure, which allows it to be incorporated into nucleic acids. This property makes it particularly useful in studies of DNA and RNA synthesis and its potential therapeutic applications.
Propriétés
Numéro CAS |
674781-10-3 |
|---|---|
Formule moléculaire |
C18H22N4O5 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
benzyl N-[(2R,3S,5R)-2-(aminomethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]carbamate |
InChI |
InChI=1S/C18H22N4O5/c1-11-9-22(17(24)21-16(11)23)15-7-13(14(8-19)27-15)20-18(25)26-10-12-5-3-2-4-6-12/h2-6,9,13-15H,7-8,10,19H2,1H3,(H,20,25)(H,21,23,24)/t13-,14+,15+/m0/s1 |
Clé InChI |
XOIJRTHQWPLYSI-RRFJBIMHSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN)NC(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[1-(2H-Tetrazol-5-yl)cyclopentyl]amino}propane-1-sulfonic acid](/img/structure/B12532681.png)

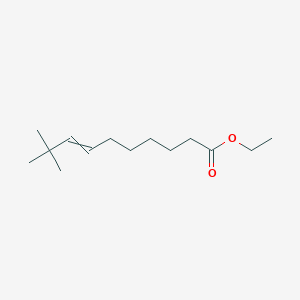

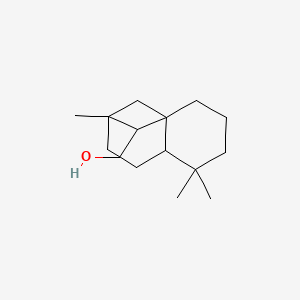
![Benzene, 1,1'-[2-(phenylseleno)-2-cyclobuten-1-ylidene]bis-](/img/structure/B12532713.png)
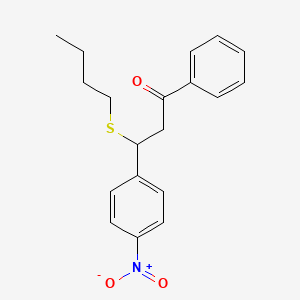

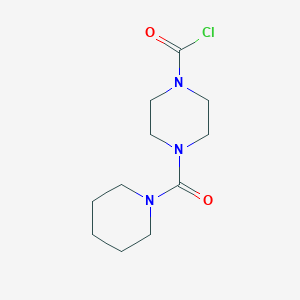
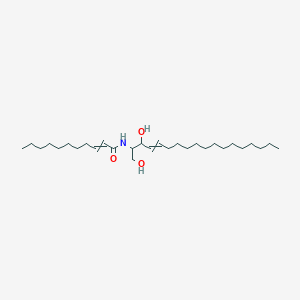
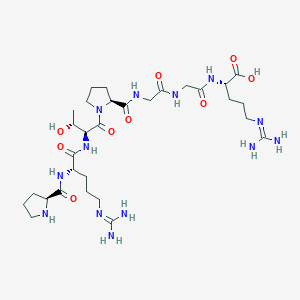
![Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12532756.png)
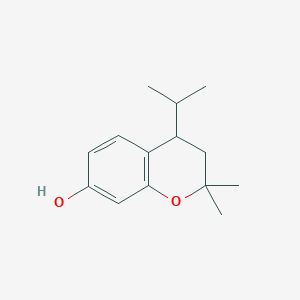
![1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]pyrrolidine](/img/structure/B12532759.png)
